![molecular formula C19H23N5S B1207449 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline
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Overview
Description
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline is a member of quinolines.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research has revealed interesting aspects of molecular structures related to compounds similar to 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline. For instance, studies on compounds like 3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one have shown that these molecules can be linked into chains by C-H...N hydrogen bonds, a feature that could be significant in the development of new materials or drugs (Low et al., 2004).
Polymer Synthesis and Optoelectronic Applications
Another area of research is the synthesis of novel polymers with potential optoelectronic applications. For instance, the combination of benzotriazole and quinoxaline units, similar in structure to the compound of interest, has been used to synthesize polymers with promising electrochromic and doping properties. These polymers have applications in optoelectronics due to their small band gaps and broad absorption ranges (Ozdemir et al., 2012).
Radical Cyclization in Synthesis
The compound's tert-butyl group is similar to other molecules used in radical cyclization processes, which are crucial in synthetic chemistry. Such reactions can lead to the formation of new heterocyclic compounds with potential pharmaceutical applications. This type of chemistry has been applied in synthesizing tetrazolo[1,5-a]quinolines, indicating potential for similar applications with 1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline (Liu et al., 2019).
Anticancer Properties
Research on thiophene-quinoline derivatives similar to the compound of interest shows potential in cancer treatment. These compounds have been evaluated for anticancer activity, particularly against human cancer cell lines, indicating the potential for the development of new anticancer therapies (Othman et al., 2019).
properties
Product Name |
1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline |
---|---|
Molecular Formula |
C19H23N5S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23N5S/c1-19(2,3)24-18(20-21-22-24)17(16-11-7-13-25-16)23-12-6-9-14-8-4-5-10-15(14)23/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3 |
InChI Key |
PKBQJMQIGGMRNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCCC4=CC=CC=C43 |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=CS2)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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